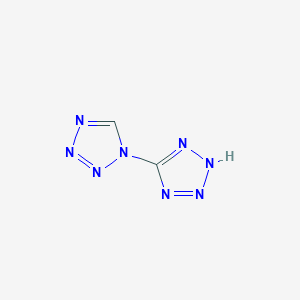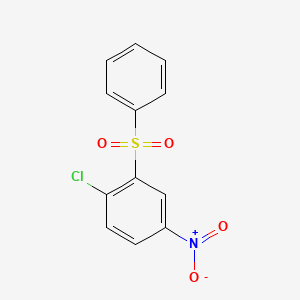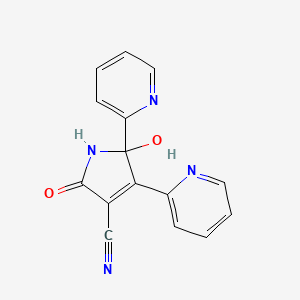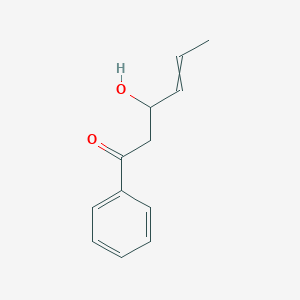
1,5'-Bi-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5’-Bi-1H-tetrazole is a nitrogen-rich heterocyclic compound consisting of two tetrazole rings connected by a single bond. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. The unique structure of 1,5’-Bi-1H-tetrazole allows it to exhibit interesting chemical properties and reactivity, which have been explored in numerous research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5’-Bi-1H-tetrazole can be synthesized through various methods, including the cycloaddition reactions of nitriles and azides. One common approach involves the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . Another method includes the use of triethyl orthoformate and sodium azide . These reactions typically occur under mild conditions and can be optimized using microwave-assisted synthesis or heterogeneous catalysis .
Industrial Production Methods: Industrial production of 1,5’-Bi-1H-tetrazole often involves scalable methods such as the use of continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5’-Bi-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Undergoes substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as nitric acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.
Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,5’-Bi-1H-tetrazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5’-Bi-1H-tetrazole involves its ability to stabilize negative charges through electron delocalization. This property allows it to interact with various molecular targets, including enzymes and receptors. In medicinal chemistry, tetrazoles act as bioisosteres of carboxylic acids, enhancing the stability and bioavailability of pharmaceutical compounds . The compound’s electron-donating and electron-withdrawing properties also contribute to its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1H-Tetrazole: A simpler tetrazole compound with similar reactivity but lower nitrogen content.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry as bioisosteres.
Bis-tetrazoles: Compounds with two tetrazole rings, similar to 1,5’-Bi-1H-tetrazole, but with different connectivity and properties.
Uniqueness: 1,5’-Bi-1H-tetrazole is unique due to its specific connectivity of two tetrazole rings, which imparts distinct chemical properties and reactivity. Its high nitrogen content and stability make it particularly valuable in applications requiring high-energy materials and bioisosteric replacements .
Propriétés
Numéro CAS |
103518-52-1 |
|---|---|
Formule moléculaire |
C2H2N8 |
Poids moléculaire |
138.09 g/mol |
Nom IUPAC |
1-(2H-tetrazol-5-yl)tetrazole |
InChI |
InChI=1S/C2H2N8/c1-3-6-9-10(1)2-4-7-8-5-2/h1H,(H,4,5,7,8) |
Clé InChI |
LPLVKWNKTRXFDN-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=NN1C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)

![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)


![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)


